molecular formula C21H23NO7 B2596865 Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate CAS No. 866153-01-7

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate

Cat. No.: B2596865
CAS No.: 866153-01-7
M. Wt: 401.415
InChI Key: PSEUSXNUANPSCY-UHFFFAOYSA-N
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Description

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate is a nitro-substituted malonate ester featuring a 3-phenoxyphenyl group and an ethyl chain.

Properties

IUPAC Name

diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-3-27-20(23)19(21(24)28-4-2)18(14-22(25)26)15-9-8-12-17(13-15)29-16-10-6-5-7-11-16/h5-13,18-19H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUSXNUANPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate typically involves the alkylation of diethyl malonate with 2-nitro-1-(3-phenoxyphenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate has garnered attention for its potential as a pharmaceutical agent. Its derivatives have been investigated for various therapeutic effects:

  • Anticancer Activity : Compounds similar to diethyl malonate derivatives have shown promise in anticancer research. Studies indicate that malonate-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Research has demonstrated that certain malonate derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antiviral Activity : The structural characteristics of this compound suggest potential antiviral properties, particularly against viruses such as HIV and SARS-CoV-2. Investigations into its mechanism of action could lead to the development of new antiviral drugs .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Enantioselective Addition : The compound can be synthesized through enantioselective addition reactions involving diethyl malonate and nitrostyrene derivatives. Various catalysts, including nickel complexes and chiral organic compounds, have been employed to enhance the yield and selectivity of the desired enantiomer .
  • Organocatalysis : Recent advancements in organocatalysis have facilitated the efficient synthesis of this compound. Bifunctional chiral thioureas have been utilized to achieve high enantioselectivity (up to 93%) in the addition reactions .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug discovery:

Study Focus Findings
Miyabe et al. (2008)Enantioselective synthesisAchieved enantioselectivity of 35-93% using chiral thiourea catalysts .
Barnes et al. (2002)Catalytic methodsReported a yield of 92% with an enantiomeric excess of 95% using magnesium triflate and bis-oxazoline catalysts .
Shinkai et al. (1998)Pharmacological activitiesMalonate derivatives demonstrated significant anti-HIV and anticancer activities .

Mechanism of Action

The mechanism of action of Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic Substituents: The target compound’s 3-phenoxyphenyl group enhances steric bulk and lipophilicity compared to simpler aryl groups (e.g., p-tolyl in 4aj or 4-chlorophenyl in ). This may reduce reactivity in nucleophilic substitutions but improve binding in hydrophobic environments. Compounds with electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ) exhibit distinct electronic profiles, influencing their participation in Michael additions or cyclization reactions.
  • Nitro Group Positioning :

    • The nitro group in the target compound is on the ethyl chain, whereas in analogs like Diethyl 2-methyl-2-(2-nitrophenyl)malonate ( ), it is directly attached to the aryl ring. This difference affects conjugation and redox properties.
  • Biological Activity: highlights that diethyl malonate derivatives with ester moieties (e.g., diethyl succinate) show divergent olfactory receptor activation compared to simpler esters like ethyl caproate.

Physicochemical Properties

  • Solubility: Bulky aromatic substituents (e.g., 3-phenoxyphenyl) reduce water solubility compared to smaller alkyl or amino-substituted analogs (e.g., diethyl 2-[(4-chlorophenyl)amino]malonate ). Nitro groups generally increase density and melting points, as seen in dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al, mp 81.8–82.4°C ).
  • Spectroscopic Data: $^1$H NMR signals for malonate esters typically appear as quartets (δ ~4.2 ppm for OCH₂CH₃) and triplets (δ ~1.3 ppm for CH₃). Substituents like nitro or aryl groups cause downfield shifts; e.g., the methylene protons in diethyl 2-((2,4-difluorophenylamino)methylene)malonate resonate at δ 8.14 ppm .

Key Research Findings

  • Synthetic Flexibility: Malonate esters serve as versatile intermediates. For example, diethyl 2-((arylamino)methylene)malonates ( ) are precursors for heterocycles like quinolones ( ).
  • Crystal Packing : Bulky substituents (e.g., naphthyl in ) influence molecular conformations and intermolecular interactions, as shown in X-ray studies ( ).
  • Functional Group Compatibility : The nitro group in the target compound may enable reduction to amines (e.g., hydrazine-mediated reductions in ), expanding its utility in multistep syntheses.

Biological Activity

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves the alkylation of diethyl malonate with 2-nitro-1-(3-phenoxyphenyl)ethyl bromide. This reaction is usually conducted under basic conditions, utilizing strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Structure

The compound features a nitro group and a phenoxyphenyl moiety, which may influence its interaction with biological systems. The presence of the phenoxy group is believed to enhance binding affinity to specific receptors or enzymes, potentially modulating their activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amine, generating reactive intermediates that may interact with cellular components.
  • Substitution Reactions : The phenoxy group can undergo substitution with other nucleophiles under appropriate conditions, potentially leading to various biological effects .

These interactions may lead to modulation of signaling pathways and influence cellular functions.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, similar to other small molecule inhibitors used in cancer therapy .

Antitumor Efficacy

A study investigating the compound's effect on cancer cell lines demonstrated significant cytotoxicity against various tumor types. The mechanism was linked to apoptosis induction and cell cycle arrest .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in tumor progression. This inhibition was assessed using biochemical assays that measured enzyme activity in the presence of the compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
Diethyl 2-[2-nitro-1-(4-phenoxyphenyl)ethyl]malonateSimilar nitro and phenoxy structureModerate kinase inhibition
Diethyl 2-[2-nitro-1-(3-methoxyphenyl)ethyl]malonateContains methoxy instead of phenoxyReduced cytotoxicity
Diethyl 2-[2-nitro-1-(3-phenyl)ethyl]malonateLacks phenoxy substitutionLimited biological activity

The unique presence of the phenoxy group in this compound enhances its reactivity and binding properties compared to its analogs .

Q & A

Q. What are the key synthetic routes for preparing Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate, and what reaction mechanisms are involved?

The compound can be synthesized via alkylation of diethyl malonate followed by nitro group introduction. The alkylation step typically involves deprotonation of diethyl malonate using a strong base (e.g., sodium ethoxide) to form an enolate, which reacts with an alkyl halide or nitro-substituted electrophile . The nitro group may be introduced via nitration or through Michael addition with nitroalkenes. Claisen condensation or abnormal Michael reaction pathways (e.g., ethoxycarbonyl group transfer) are critical mechanisms to consider, as rearrangements can occur under specific conditions .

Q. How is the alkylation of diethyl malonate optimized in the synthesis of nitro-substituted derivatives?

Alkylation efficiency depends on solvent polarity , base strength , and temperature control . For example, using aprotic solvents like 1,2-dichloroethane and bases such as N,N-diisopropylethylamine (DIEA) minimizes side reactions . Optimal conditions (e.g., 70–100°C, 6–48 hours) balance reaction completion and byproduct formation. Post-alkylation, acid hydrolysis and decarboxylation yield the nitro-substituted malonic acid derivative .

Q. What spectroscopic methods are used to characterize this compound?

1H/13C NMR and HRMS (ESI) are primary tools. NMR identifies chemical shifts for the nitro group (δ ~8.5–9.0 ppm for aromatic protons) and malonate ester signals (δ ~1.2–4.3 ppm). HRMS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns . Purity (>98%) is validated via GC or HPLC, as impurities like ethyl acetate or ethanol (≤0.1%) can arise during esterification .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of nitro-substituted malonates?

Catalytic asymmetry (e.g., L-proline) in Michael additions can induce enantioselectivity. For example, pyridine as a solvent and 35°C reaction temperatures enhance enantiomeric excess (up to 79% ee) by stabilizing transition states . Steric effects from the 3-phenoxyphenyl group may favor specific regioselectivity, requiring DFT studies to predict reactive sites .

Q. What advanced spectroscopic techniques resolve data contradictions in structural elucidation?

2D NMR (COSY, HSQC) clarifies coupling patterns and quaternary carbon assignments, critical for distinguishing regioisomers. Conflicting HRMS data (e.g., unexpected [M+Na]+ adducts) are resolved using isotopic distribution analysis and collision-induced dissociation (CID) . Contradictions in melting points (e.g., 81.8–82.4°C vs. amorphous solids) highlight the need for recrystallization optimization .

Q. How can computational methods predict reactivity and regioselectivity in nitro-malonate formation?

DFT calculations model transition states to identify favored pathways. For example, electron-withdrawing nitro groups increase electrophilicity at the β-carbon, directing nucleophilic attack. Solvent effects (e.g., supercritical water-alcohol mixtures) are simulated using COSMO-RS to optimize dielectric environments .

Q. What strategies mitigate toxicity risks during handling and synthesis?

Analog read-across (e.g., dimethyl malonate) fills data gaps in acute toxicity (LD50 >16,000 mg/kg in rabbits). Personal protective equipment (PPE) and fume hoods are mandatory, as nitro compounds may release hazardous vapors (P307+P311 protocols) .

Methodological Tables

Parameter Optimal Condition Impact on Yield/Purity Reference
Alkylation BaseN,N-Diisopropylethylamine (DIEA)Reduces side reactions (~50%↑)
Reaction Temperature70–100°CBalances kinetics/decomposition
Catalyst (Asymmetric)L-Proline (0.04 mol)79% enantiomeric excess
Solvent (Polarity)1,2-DichloroethaneEnhances electrophilicity

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate NMR/HRMS with synthetic intermediates to confirm regiochemistry .
  • Toxicity Mitigation : Use EPA-recommended analogs (e.g., dimethyl malonate) for safety extrapolation .
  • Reaction Optimization : Screen bases/solvents systematically to avoid byproducts (e.g., ethoxycarbonyl rearrangements) .

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